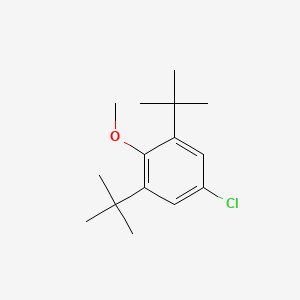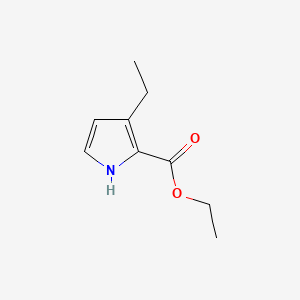
1H-Pyrrole-2-carboxylic acid, 3-ethyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its ethyl ester functional group attached to the carboxylic acid moiety, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester typically involves the esterification of pyrrole-2-carboxylic acid. One common method is the reaction of pyrrole-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the ethyl ester . Another approach involves the use of ethyl chloroformate and pyrrolylmagnesium bromide or pyrrolyllithium, followed by hydrolysis and re-esterification .
Industrial Production Methods: Industrial production of this compound often employs large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The nitrogen atom in the pyrrole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrroles, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in biochemical reactions. The pyrrole ring structure allows for interactions with enzymes and receptors, influencing biological processes such as signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
- 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester
- Ethyl 3,5-dimethyl-2-pyrrolecarboxylate
- Pyrrole-2-carboxylic acid, 3,5-dimethyl-, ethyl ester
Comparison: Compared to these similar compounds, 3-Ethyl-1H-pyrrole-2-carboxylic acid ethyl ester is unique due to its specific ethyl substitution at the 3-position of the pyrrole ring.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
ethyl 3-ethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-3-7-5-6-10-8(7)9(11)12-4-2/h5-6,10H,3-4H2,1-2H3 |
Clé InChI |
PCHHGQICKZNXND-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC=C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


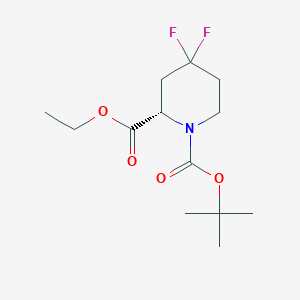
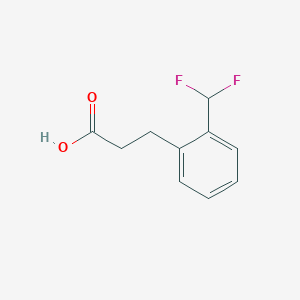
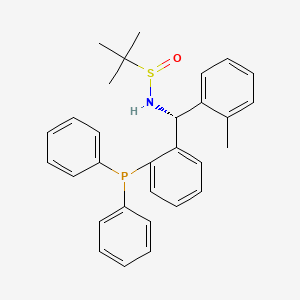
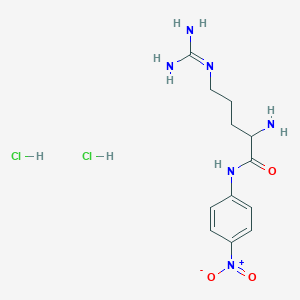
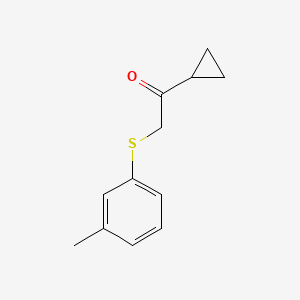


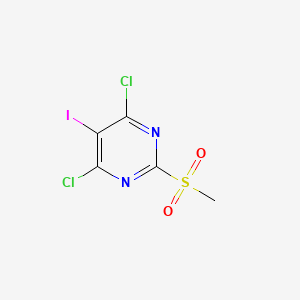
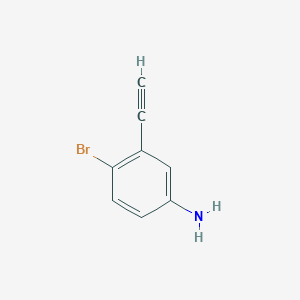
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13649695.png)



